molecular formula C6H10F2O2 B6209459 1-(difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol, Mixture of diastereomers CAS No. 2731011-20-2

1-(difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol, Mixture of diastereomers

Cat. No.: B6209459
CAS No.: 2731011-20-2
M. Wt: 152.1
InChI Key:
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Description

1-(Difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol, mixture of diastereomers, is a compound of interest in various scientific fields due to its unique chemical structure and properties This compound features a cyclobutane ring substituted with difluoromethyl and hydroxymethyl groups, leading to the formation of diastereomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving alkenes or through intramolecular cyclization of suitable precursors.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.

    Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exhibit specific effects in various applications.

Comparison with Similar Compounds

Similar Compounds

    1-(Hydroxymethyl)cyclobutan-1-ol: A similar compound with a hydroxymethyl group but lacking the difluoromethyl group.

    2-(Hydroxymethyl)cyclobutan-1-ol: Another similar compound with the hydroxymethyl group positioned differently on the cyclobutane ring.

Uniqueness

1-(Difluoromethyl)-3-(hydroxymethyl)cyclobutan-1-ol is unique due to the presence of both difluoromethyl and hydroxymethyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

2731011-20-2

Molecular Formula

C6H10F2O2

Molecular Weight

152.1

Purity

95

Origin of Product

United States

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